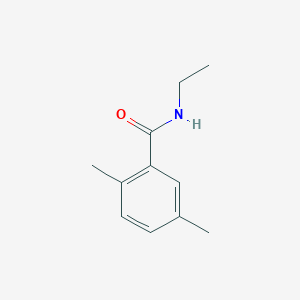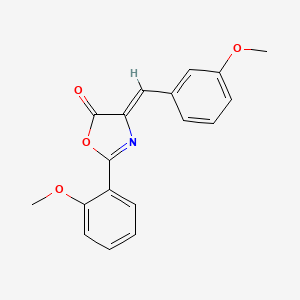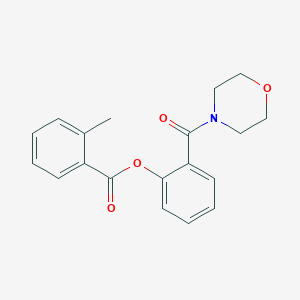![molecular formula C13H11NO3S B5848432 2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)
2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan, also known as MNTVF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNTVF is a furan derivative that contains a nitrovinyl group and a thioether moiety. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan is not fully understood, but studies have suggested that it may act as a thiol-reactive compound. This compound contains a thioether moiety that can react with thiols in proteins and other biomolecules. This reaction can lead to the modification of protein function and structure, which may explain the anti-cancer properties of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting thiols in biological systems. This compound has been shown to selectively react with thiols in proteins and other biomolecules, making it a useful tool for studying protein thiol modifications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan in lab experiments is its high selectivity for thiols in proteins and other biomolecules. This selectivity makes it a useful tool for studying protein thiol modifications. However, one limitation of using this compound is its insolubility in water, which can make it difficult to work with in aqueous systems.
Orientations Futures
There are several future directions for the study of 2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan. One direction is the continued investigation of its anti-cancer properties. Studies could focus on the development of this compound derivatives with improved potency and selectivity for cancer cells. Another direction is the use of this compound as a tool for studying protein thiol modifications. Studies could focus on the development of new methods for detecting and quantifying protein thiol modifications using this compound. Finally, this compound could be explored for its potential applications in materials science, such as the synthesis of functionalized polymers and materials.
Méthodes De Synthèse
2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan can be synthesized by the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting compound is then reacted with 4-methylphenylthiol in the presence of a base to yield 2-[(4-methylphenyl)thio]furan. Finally, the nitrovinyl group is introduced by reacting the thiofuran derivative with nitroethene in the presence of a base. The overall synthesis of this compound is shown in Figure 1.
Applications De Recherche Scientifique
2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been studied for its potential use as a fluorescent probe for detecting thiols in biological systems. In materials science, this compound has been used as a building block for the synthesis of functionalized polymers and materials. In biochemistry, this compound has been used as a tool for studying protein thiol modifications.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-10-2-5-12(6-3-10)18-13-7-4-11(17-13)8-9-14(15)16/h2-9H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJWEDOEKQPSKX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 5-{[5-(methoxycarbonyl)-2-methyl-3-furyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5848378.png)
![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5848391.png)
![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)

![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)

![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)



